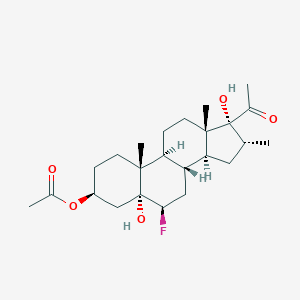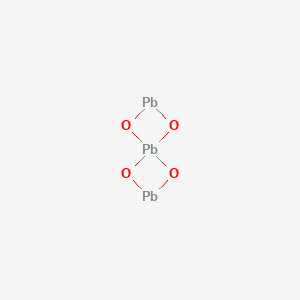
2,6-ジフルオロピリジン
概要
説明
2,6-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound has the molecular formula C5H3F2N and a molecular weight of 115.08 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of approximately 124.5°C
科学的研究の応用
2,6-Difluoropyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
作用機序
Target of Action
It’s known that fluoropyridines, in general, are used in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 2,6-Difluoropyridine involves its interaction with other compounds during synthesis. For instance, it undergoes ortholithiation when treated with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction is quantitative and upon warming the solution to 0°C, the aryllithium converts to 2-fluoro-6-(diisopropylamino)pyridine .
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may play a role in multiple biochemical pathways .
Pharmacokinetics
The properties of fluoropyridines, in general, make them interesting for pharmaceutical applications .
Result of Action
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoropyridine. For instance, the ortholithiation reaction of 2,6-Difluoropyridine with lithium diisopropylamide is temperature-dependent, occurring at -78°C .
生化学分析
Biochemical Properties
It has been used in the preparation of poly (pyridine ether)s via polycondensation with silylated 1,1,1- tris (4-hydroxyphenyl)ethane . This suggests that 2,6-Difluoropyridine may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that 2,6-Difluoropyridine can undergo Lithium diisopropylamide (LDA)-mediated ortholithiations in tetrahydrofuran at -78°C . This suggests that 2,6-Difluoropyridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that 2,6-Difluoropyridine is a liquid at room temperature and has a boiling point of 124.5 °C/743 mmHg . This suggests that 2,6-Difluoropyridine may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Difluoropyridine can be synthesized through several methods. One common method involves the fluorination of 2,6-dichloropyridine using potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is typically carried out in a high-boiling solvent like sulfolane at elevated temperatures (180-188°C) for several hours . The product is then purified through distillation.
Industrial Production Methods: In an industrial setting, the synthesis of 2,6-difluoropyridine follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,6-difluoropyridine .
化学反応の分析
Types of Reactions: 2,6-Difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of fluorine atoms makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the fluorine atoms with other functional groups.
Electrophilic Substitution: Although less common, reactions with strong electrophiles under harsh conditions can occur.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds with 2,6-difluoropyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .
類似化合物との比較
2,6-Difluoropyridine can be compared with other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and pentafluoropyridine. While all these compounds share the common feature of fluorine substitution on the pyridine ring, their chemical properties and reactivity can vary significantly:
2-Fluoropyridine: Less sterically hindered, making it more reactive towards nucleophilic substitution.
3-Fluoropyridine: Similar reactivity to 2-fluoropyridine but with different regioselectivity in reactions.
Pentafluoropyridine: Highly electron-deficient, making it a strong electrophile and less reactive towards nucleophilic substitution.
The unique positioning of the fluorine atoms in 2,6-difluoropyridine provides a balance between reactivity and stability, making it a versatile compound in various applications.
特性
IUPAC Name |
2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGBRYMJKYYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164755 | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-65-1 | |
| Record name | 2,6-Difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1513-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)





![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)

